(5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one

Vue d'ensemble

Description

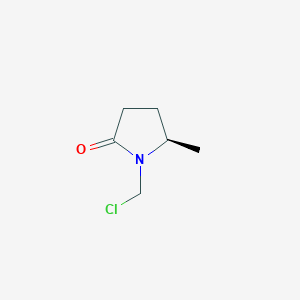

(5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one is a chemical compound with a unique structure that includes a pyrrolidinone ring substituted with a chloromethyl group and a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one typically involves the reaction of a suitable pyrrolidinone precursor with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the chloromethyl group onto the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing techniques to ensure high yield and purity. This method allows for precise control over reaction parameters, such as temperature and pressure, which are crucial for the efficient production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

(5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the chloromethyl group or to convert it into other functional groups.

Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrrolidinones.

Applications De Recherche Scientifique

(5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of (5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-5-(chloromethyl)pyridine: This compound also contains a chloromethyl group and is used in the synthesis of pharmaceuticals and agrochemicals.

5-(Chloromethyl)furfural: Another compound with a chloromethyl group, used in the production of bio-based chemicals and materials.

Uniqueness

(5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one is unique due to its specific substitution pattern on the pyrrolidinone ring, which imparts distinct chemical and biological properties

Activité Biologique

(5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound this compound features a pyrrolidine ring with a chloromethyl group at the first position and a methyl group at the fifth position. Its molecular formula is , and it has been studied for its interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Anticancer Activity : The compound has been evaluated for its inhibitory effects on cancer cell growth. Studies have shown that derivatives of pyrrolidine compounds can inhibit specific enzymes involved in tumor progression, such as α-mannosidases, which are crucial for glycoprotein processing in cancer cells .

- Mechanism of Action : The biological activity is largely attributed to the compound's ability to interact with enzyme active sites, leading to inhibition. For example, enhanced interactions with active site residues have been observed in studies involving structural analysis through X-ray crystallography .

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity | IC50 Value | Target Enzyme |

|---|---|---|---|

| Anticancer | 0.5 μM | dGMII | |

| Enzyme Inhibition | 50 μM | Human α-mannosidases | |

| General Activity | N/A | Various Targets |

- Anticancer Studies : In a study evaluating new anticancer agents, derivatives of this compound showed selective inhibition of glioblastoma and melanoma cell lines. The most potent derivative achieved complete inhibition at concentrations as low as 300 μM .

- Enzyme Inhibition : The compound demonstrated significant inhibitory activity against human α-mannosidases, which are implicated in glycoprotein metabolism. The first-generation inhibitors had an IC50 value of 80 μM, while optimized derivatives reached values as low as 0.5 μM, indicating a substantial improvement in potency .

- Mechanistic Insights : Structural studies revealed that the introduction of polar substituents at the C(5) position of the pyrrolidine ring improved binding affinity and selectivity for target enzymes, suggesting a rational approach to drug design based on structure-activity relationships (SAR) .

Propriétés

IUPAC Name |

(5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c1-5-2-3-6(9)8(5)4-7/h5H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSPRXDRLVSOEZ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)N1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC(=O)N1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369762 | |

| Record name | 2-Pyrrolidinone, 1-(chloromethyl)-5-methyl-, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154747-82-7 | |

| Record name | 2-Pyrrolidinone, 1-(chloromethyl)-5-methyl-, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.